5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 881040-06-8
VCID: VC7385307
InChI: InChI=1S/C19H13BrF3NO2/c1-11-16(18(25)26)10-17(12-5-7-14(20)8-6-12)24(11)15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,25,26)
SMILES: CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)O
Molecular Formula: C19H13BrF3NO2
Molecular Weight: 424.217

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid

CAS No.: 881040-06-8

Cat. No.: VC7385307

Molecular Formula: C19H13BrF3NO2

Molecular Weight: 424.217

* For research use only. Not for human or veterinary use.

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid - 881040-06-8

Specification

CAS No. 881040-06-8
Molecular Formula C19H13BrF3NO2
Molecular Weight 424.217
IUPAC Name 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C19H13BrF3NO2/c1-11-16(18(25)26)10-17(12-5-7-14(20)8-6-12)24(11)15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,25,26)
Standard InChI Key ZYRFSMPEHOQTDJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)O

Introduction

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrole derivatives. It is classified as a heterocyclic compound due to the presence of a nitrogen atom in its five-membered ring structure. This compound features a pyrrole ring with multiple functional groups, including bromophenyl and trifluoromethyl groups, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science .

Applications and Biological Activities

This compound has diverse applications in medicinal chemistry and materials science. The presence of the pyrrole ring facilitates binding with proteins or enzymes, potentially leading to therapeutic effects. Studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer properties.

Structural Analysis

The structure of 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid can be elucidated using techniques such as X-ray crystallography to determine its three-dimensional arrangement and confirm bond lengths and angles. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized compound.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acidC19H13BrF3NO2Pyrrole ring with bromophenyl and trifluoromethyl groups
Methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylateC20H15BrF3NO2Similar structure but with a methyl ester group instead of a carboxylic acid group
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acidC13H10F3NO2Smaller molecular size with different functional groups

Research and Development

Research continues to explore the full potential of 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid across various fields. Ongoing synthesis and characterization efforts are driven by its unique structural features and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator